molecular formula C21H38OSi B12525848 Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- CAS No. 868701-04-6

Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-

Cat. No.: B12525848
CAS No.: 868701-04-6
M. Wt: 334.6 g/mol
InChI Key: FZPMDUGMZVSIEU-UHFFFAOYSA-N
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Description

Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group bonded to a 3,3-dimethyl-1,5-decadiynyl group and three isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- typically involves the reaction of a silane precursor with 3,3-dimethyl-1,5-decadiynyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives with different functional groups.

    Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired outcomes.

Major Products

The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silane derivatives. These products have distinct properties and can be used in various applications.

Scientific Research Applications

Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: It is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel therapeutics.

    Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can modulate various biological processes and pathways, making it a valuable tool in scientific research.

Comparison with Similar Compounds

Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- can be compared with other similar compounds, such as:

    Trimethylsilyl derivatives: These compounds have similar silane groups but differ in their functional groups and reactivity.

    Alkylsilane derivatives: These compounds have alkyl groups instead of the 3,3-dimethyl-1,5-decadiynyl group, leading to different chemical properties.

    Aryl silane derivatives: These compounds contain aryl groups, which impart unique properties compared to the 3,3-dimethyl-1,5-decadiynyl group.

The uniqueness of Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

868701-04-6

Molecular Formula

C21H38OSi

Molecular Weight

334.6 g/mol

IUPAC Name

3,3-dimethyldeca-1,5-diynoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C21H38OSi/c1-10-11-12-13-14-15-21(8,9)16-17-22-23(18(2)3,19(4)5)20(6)7/h18-20H,10-12,15H2,1-9H3

InChI Key

FZPMDUGMZVSIEU-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCC(C)(C)C#CO[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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